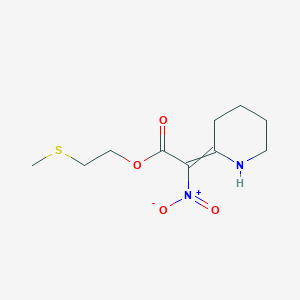
2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate is a complex organic compound that features a piperidine ring, a nitro group, and a methylsulfanyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate typically involves multi-step organic reactions. One common approach is the reaction of piperidine derivatives with nitroethane and methylthiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as anhydrous zinc chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered for more efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.
Major Products Formed
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperidine moiety.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can interact with receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness
2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate is unique due to its combination of a nitro group, a methylsulfanyl group, and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62746-18-3 |
|---|---|
Molecular Formula |
C10H16N2O4S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-methylsulfanylethyl 2-nitro-2-piperidin-2-ylideneacetate |
InChI |
InChI=1S/C10H16N2O4S/c1-17-7-6-16-10(13)9(12(14)15)8-4-2-3-5-11-8/h11H,2-7H2,1H3 |
InChI Key |
UEBKEPLPZWNINO-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC(=O)C(=C1CCCCN1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
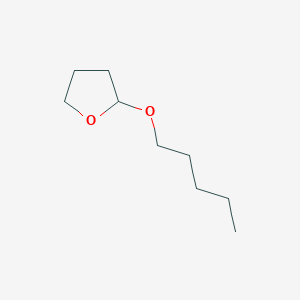


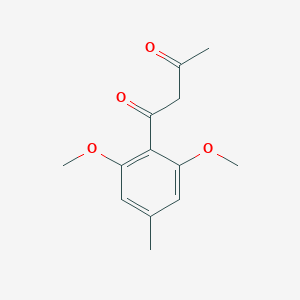
![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
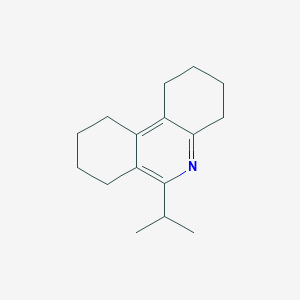

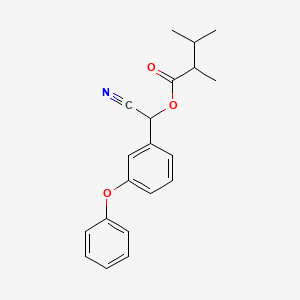
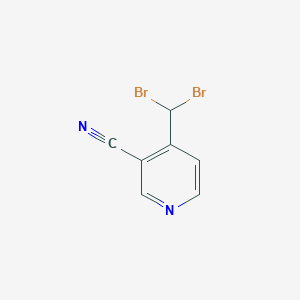
![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)
![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)
